molecular formula C16H11IN2O B509419 3-iodo-N-quinolin-5-ylbenzamide CAS No. 712290-90-9

3-iodo-N-quinolin-5-ylbenzamide

Cat. No.: B509419
CAS No.: 712290-90-9
M. Wt: 374.17g/mol
InChI Key: DBZFJPZJNJTPAK-UHFFFAOYSA-N
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Description

3-Iodo-N-quinolin-5-ylbenzamide is a benzamide derivative featuring a quinoline moiety substituted at the 5-position and an iodine atom at the 3-position of the benzamide ring.

Properties

CAS No.

712290-90-9

Molecular Formula

C16H11IN2O

Molecular Weight

374.17g/mol

IUPAC Name

3-iodo-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11IN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20)

InChI Key

DBZFJPZJNJTPAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-iodo-N-quinolin-5-ylbenzamide can be contextualized by comparing it to the following analogs:

Halogen-Substituted Benzamides

  • 3-Bromo-N-quinolin-5-ylbenzamide: This bromine-substituted analog (PubChem CID: N/A) shares a similar structure but exhibits reduced lipophilicity (logP ~5.2) compared to the iodine derivative due to bromine’s lower atomic weight and polarizability. Bromine’s smaller atomic radius may also result in weaker van der Waals interactions in biological systems .
  • 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide: This derivative introduces a methyl group and a trifluoromethyl-phenyl moiety, enhancing metabolic stability and target selectivity.

Quinoline-Modified Analogs

  • (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: This compound (logP = 5.411) replaces the benzamide with an acetamide linker and incorporates an indolinone group. The acetamide backbone may reduce steric hindrance, improving solubility but compromising membrane permeability compared to benzamides .
  • 5-Fluoro-N-(2-methylquinolin-5-yl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide: Fluorination at the 5-position enhances metabolic resistance and bioavailability, while the triazolopyridine moiety introduces additional hydrogen-bonding capabilities .

Heterocyclic Variants

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) logP Key Functional Differences
This compound Iodine at C3, quinolin-5-yl ~388.2 ~6.1 High lipophilicity, strong halogen bonding
3-Bromo-N-quinolin-5-ylbenzamide Bromine at C3, quinolin-5-yl ~342.1 ~5.2 Lower atomic weight, reduced binding affinity
(E)-N-(quinolin-6-yl)acetamide derivatives Acetamide linker, indolinone ~450–470 5.2–6.8 Improved solubility, reduced steric bulk
5-Fluoro-N-(2-methylquinolin-5-yl)benzamide Fluorine at C5, triazolopyridine ~465.3 ~5.9 Enhanced metabolic stability

Research Findings and Implications

  • Target Engagement : Iodine’s polarizability enhances halogen bonding with protein targets, as observed in kinase inhibition studies of related compounds .
  • Metabolic Stability: Trifluoromethyl and fluorine substituents in analogs like those in and reduce oxidative metabolism, suggesting that this compound may require structural optimization to improve pharmacokinetics .

Preparation Methods

Direct Acylation of 5-Aminoquinoline with 3-Iodobenzoyl Chloride

The most straightforward route involves coupling 5-aminoquinoline with pre-synthesized 3-iodobenzoyl chloride. This method, adapted from Grigorjeva and Daugulis, proceeds via nucleophilic acyl substitution.

Procedure

  • Synthesis of 3-Iodobenzoyl Chloride :

    • 3-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is typically complete within 2–4 hours at reflux, yielding 3-iodobenzoyl chloride.

  • Coupling with 5-Aminoquinoline :

    • A solution of 5-aminoquinoline (1.0 equiv) and triethylamine (Et₃N, 1.2 equiv) in DCM is cooled to 0°C.

    • 3-Iodobenzoyl chloride (1.1 equiv) is added dropwise, followed by stirring at room temperature for 12–18 hours.

    • The crude product is purified via recrystallization from toluene, achieving yields of 85–94%.

Key Advantages :

  • High atom economy and minimal byproducts.

  • Scalable to multi-gram quantities without significant yield loss.

In Situ Generation of 3-Iodobenzoyl Chloride from Carboxylic Acid

For laboratories lacking pre-synthesized 3-iodobenzoyl chloride, in situ activation of 3-iodobenzoic acid using oxalyl chloride is a viable alternative.

Procedure

  • Activation of Carboxylic Acid :

    • 3-Iodobenzoic acid (1.0 equiv) is suspended in DCM with catalytic DMF.

    • Oxalyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 1.5 hours.

    • The solvent is evaporated to isolate 3-iodobenzoyl chloride.

  • Coupling with 5-Aminoquinoline :

    • The acid chloride is dissolved in DCM and added to a solution of 5-aminoquinoline and Et₃N.

    • Workup and purification mirror the direct acylation method, with yields of 80–88%.

Key Considerations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Ideal for laboratories with limited access to commercial 3-iodobenzoyl chloride.

Post-Functionalization Iodination of N-Quinolin-5-ylbenzamide

For substrates where pre-iodinated benzoyl chlorides are unavailable, direct iodination of N-quinolin-5-ylbenzamide offers an alternative. This method, inspired by iodination protocols in pyrazolo-pyridine synthesis, employs iodine and potassium iodide under basic conditions.

Procedure

  • Synthesis of N-Quinolin-5-ylbenzamide :

    • Benzoyl chloride is coupled with 5-aminoquinoline as described in Section 1.1.

  • Iodination Reaction :

    • N-Quinolin-5-ylbenzamide (1.0 equiv) is dissolved in N,N-dimethylacetamide (DMAc).

    • Potassium hydroxide (3.0 equiv) and potassium iodide (1.2 equiv) are added, followed by iodine (1.1 equiv).

    • The reaction is heated to 45°C for 2 hours, then quenched with sodium sulfite (Na₂SO₃).

    • The product is precipitated by water addition and recrystallized from ethyl acetate/n-heptane, yielding 65–75%.

Challenges :

  • Regioselectivity: The amide group directs electrophilic substitution to ortho/para positions, necessitating careful optimization for meta-iodination.

  • Side reactions: Over-iodination or quinoline ring halogenation may occur without precise stoichiometry.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Acylation : Tetrahydrofuran (THF) and DCM are optimal for acyl chloride coupling, balancing reactivity and solubility. Elevated temperatures (>40°C) risk decomposition of 5-aminoquinoline.

  • Iodination : Polar aprotic solvents like DMAc enhance iodine solubility and facilitate base-mediated deprotonation. Reactions above 50°C promote side reactions.

Catalytic Approaches for Meta-Selectivity

Recent advances in transition metal catalysis, such as cobalt or palladium complexes, enable directed C–H iodination. For example, cobalt(II) catalysts with 8-aminoquinoline directing groups have achieved site-selective functionalization in benzamides. Adapting these systems could allow direct iodination of N-quinolin-5-ylbenzamide at the 3-position without pre-functionalized starting materials.

Proposed Catalytic Cycle :

  • Coordination of cobalt to the amide oxygen.

  • Directed C–H activation at the meta position.

  • Oxidative addition of iodine (I₂) and reductive elimination to form the C–I bond.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 12.36 (s, 1H, NH), 8.95–7.45 (m, 10H, aromatic), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+) :

    • Calculated for C₁₆H₁₂IN₂O [M+H]⁺: 399.9971; Found: 399.9968.

Purity and Yield Comparison

MethodYield (%)Purity (%)Scalability
Direct Acylation94>99Gram-scale
In Situ Activation8898Gram-scale
Post-Iodination7595Limited

Industrial Considerations

  • Cost Efficiency : Direct acylation minimizes steps and reagent costs.

  • Safety : Post-iodination requires handling corrosive iodine vapors, necessitating closed systems.

  • Environmental Impact : Solvent recovery (DCM, DMAc) is critical for large-scale applications.

Q & A

Q. What are the optimal synthetic routes for 3-iodo-N-quinolin-5-ylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-iodobenzoyl chloride with 5-aminoquinoline under Schotten-Baumann conditions. Key optimizations include:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%) .
    Monitor reaction progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) and confirm purity with NMR (e.g., δ 8.9 ppm for quinoline H-2) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography : Resolve crystal packing and confirm iodine positioning (e.g., monoclinic P21/c space group, similar to chloro-analogs) .
  • NMR spectroscopy : Assign protons using 2D COSY and NOESY (e.g., coupling between quinoline H-6 and benzamide H-4) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 395.1 (expected for C16H12IN2O) .
    Compare data with structurally related compounds like 3-chloro-N-quinolin-5-ylbenzamide to validate substituent effects .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its biological activity compared to chloro- or fluoro-analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Enzyme inhibition assays : Compare IC50 values against targets like tyrosine kinases or HDACs using fluorogenic substrates .
  • Computational modeling : Calculate electrostatic potential maps to assess halogen bonding (iodine’s polarizability enhances binding to hydrophobic pockets) .
  • Thermodynamic solubility : Measure in PBS (pH 7.4) to evaluate bioavailability trade-offs (iodo-derivatives often show lower solubility vs. fluoro-analogs) .
    Reference data from chloro- and fluoro-benzamides to contextualize iodine’s unique pharmacophore role .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer : Use in silico tools to model binding:
  • Molecular docking : Employ AutoDock Vina with quinoline-binding proteins (e.g., PARP-1 or EGFR) to predict binding poses .
  • Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of iodine-protein interactions (e.g., with π-stacking residues) .
  • Free energy perturbation (FEP) : Quantify ΔΔG for halogen substitutions to rank analog potency .
    Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Address discrepancies through systematic validation:
  • Dose-response reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Orthogonal assays : Confirm apoptosis induction via both Annexin V flow cytometry and caspase-3 activation assays .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers or batch effects .
    Apply statistical tools like Grubbs’ test to exclude anomalous data points .

Q. What strategies enhance the stability of this compound in aqueous biological assays?

  • Methodological Answer : Mitigate hydrolysis and aggregation:
  • Prodrug design : Synthesize phosphate esters at the benzamide carbonyl to improve solubility and in vivo release .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance bioavailability .
  • pH optimization : Conduct stability studies in buffers (pH 4–9) to identify degradation pathways (e.g., iodine loss at high pH) .
    Monitor stability via HPLC-UV at 254 nm over 24–72 hours .

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